2-[4-(trifluoromethyl)phenoxy]acetic Acid

Lipophilicity QSAR Drug Design

2-[4-(Trifluoromethyl)phenoxy]acetic acid (CAS 163839-73-4) is a para-substituted phenoxyacetic acid derivative bearing a strong electron-withdrawing trifluoromethyl (-CF₃) group. This substitution imparts distinct physicochemical properties compared to halogen or alkyl analogs, including elevated computed lipophilicity (XLogP3 = 2.4) and moderate aqueous solubility (calculated ~1.6 g/L at 25 °C).

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 163839-73-4
Cat. No. B170434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(trifluoromethyl)phenoxy]acetic Acid
CAS163839-73-4
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OCC(=O)O
InChIInChI=1S/C9H7F3O3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyNTBSLTKYEVAWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Trifluoromethyl)phenoxy]acetic Acid (CAS 163839-73-4): Core Physicochemical and Synthetic Profile for Research Procurement


2-[4-(Trifluoromethyl)phenoxy]acetic acid (CAS 163839-73-4) is a para-substituted phenoxyacetic acid derivative bearing a strong electron-withdrawing trifluoromethyl (-CF₃) group. This substitution imparts distinct physicochemical properties compared to halogen or alkyl analogs, including elevated computed lipophilicity (XLogP3 = 2.4) [1] and moderate aqueous solubility (calculated ~1.6 g/L at 25 °C) . The compound is supplied as a white to yellow solid with typical commercial purity ≥98% (HPLC) , and serves as a versatile carboxylic acid building block for amide, ester, and thioether conjugations in medicinal chemistry and agrochemical research.

Why 4-Substituted Phenoxyacetic Acids Are Not Interchangeable: The Case for 2-[4-(Trifluoromethyl)phenoxy]acetic Acid


Phenoxyacetic acids with different para-substituents display dramatically different physicochemical and biological profiles that preclude simple one-to-one substitution. The -CF₃ group is strongly electron-withdrawing (Hammett σₚ = 0.54) and highly lipophilic (π = +0.88), which simultaneously lowers the pKa of the acid, increases membrane permeability, and enhances metabolic stability relative to -Cl, -Br, or -CH₃ analogs [1]. These differences translate into measurable variations in logP, aqueous solubility, and receptor binding, meaning that a compound optimized with, for example, 4-chlorophenoxyacetic acid cannot be directly replaced by the 4-trifluoromethyl analog without altering potency, selectivity, or pharmacokinetics [2]. The following quantitative evidence demonstrates where 2-[4-(trifluoromethyl)phenoxy]acetic acid differs from its closest in-class analogs.

Head-to-Head Quantitative Differentiation of 2-[4-(Trifluoromethyl)phenoxy]acetic Acid Against Key Analogs


Computed Lipophilicity (XLogP3): 2-[4-(Trifluoromethyl)phenoxy]acetic Acid Versus 4-Chloro, 4-Bromo, and 4-Methyl Analogs

The target compound exhibits an XLogP3 of 2.4, which is higher than both 4-chlorophenoxyacetic acid (XLogP3 = 2.2) and 4-methylphenoxyacetic acid (XLogP3 = 1.9), and equal to 4-bromophenoxyacetic acid (XLogP3 = 2.4) [1][2]. This ~0.2–0.5 log unit increase relative to the chloro and methyl analogs translates to approximately 1.6–3.2× greater lipophilicity, enhancing passive membrane permeability.

Lipophilicity QSAR Drug Design

Aqueous Solubility: 2-[4-(Trifluoromethyl)phenoxy]acetic Acid Shows 1.7× Higher Calculated Solubility Than the 4-Chloro Analog

Calculated aqueous solubility for the target compound is 1.6 g/L at 25 °C, compared to 957 mg/L (0.957 g/L) for 4-chlorophenoxyacetic acid [1]. The 1.7× higher solubility of the trifluoromethyl derivative is notable given its higher lipophilicity, likely reflecting a lower crystal lattice energy.

Solubility Formulation Biopharmaceutics

Ionization State at Physiological pH: 2-[4-(Trifluoromethyl)phenoxy]acetic Acid Exhibits Distinct LogD₇.₄ Profile

The target compound has a LogD (pH 7.4) of -1.27, indicating it is predominantly ionized at physiological pH [1]. This contrasts with its LogP of 2.17, highlighting that at neutral pH, the carboxylate anion form dominates. While direct comparative LogD data for 4-chloro or 4-bromo analogs are not available from the same source, the combination of high intrinsic lipophilicity (LogP) with substantial ionization at pH 7.4 is a defining feature driven by the electron-withdrawing -CF₃ group.

LogD Ionization ADME

Synthetic Utility as a Key Intermediate: Enabling PPARδ Modulators via Regioselective Thioether Conjugation

The 4-CF₃-phenoxyacetic acid scaffold is explicitly employed as a synthetic component in patented PPARδ modulator series. For example, EP2298742 and US20060052603A1 describe phenoxyacetic acids with para-substituted phenyl rings (including 4-CF₃-phenyl) as core motifs that undergo thioether conjugation to yield potent PPARδ partial agonists [1][2]. The specific role of the 4-CF₃ group in enhancing target binding is supported by co-crystal structures of related phenoxyacetic acid–PPARδ complexes, where the para-substituent occupies a lipophilic pocket that discriminates between -CF₃ and smaller substituents.

PPARδ Synthetic Intermediate Thioether

Optimal Procurement and Application Scenarios for 2-[4-(Trifluoromethyl)phenoxy]acetic Acid Based on Differential Evidence


Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

When a phenoxyacetic acid scaffold is being optimized for cellular permeability and target engagement, 2-[4-(trifluoromethyl)phenoxy]acetic acid provides a computationally validated ~0.2 log unit higher XLogP3 than the 4-chloro analog and ~0.5 log units higher than the 4-methyl analog [1]. This lipophilicity advantage is immediately relevant for programs requiring enhanced passive diffusion, such as intracellular kinase inhibitors or CNS-penetrant probes.

Aqueous-Phase Conjugation Chemistry with Reduced Precipitation Risk

With a calculated aqueous solubility of 1.6 g/L—approximately 1.7× higher than 4-chlorophenoxyacetic acid (0.957 g/L)—the title compound is better suited for amide coupling reactions conducted in partially aqueous media (e.g., water/THF or water/DMF mixtures) . This reduces the need for organic co-solvents and simplifies workup in parallel synthesis or flow chemistry setups.

PPARδ-Targeted Drug Discovery and Nuclear Receptor Pharmacology

The 4-CF₃-phenoxyacetic acid motif is explicitly claimed in patents describing potent PPARδ partial agonists (EP2298742, US20060052603A1), where the 4-trifluoromethylphenyl ring serves as a critical recognition element for the receptor's lipophilic pocket [2]. Researchers pursuing PPARδ-mediated metabolic or inflammatory indications should select this specific acid to reproduce published SAR and avoid the confounding effects of alternative 4-substituents.

Physicochemical Benchmarking for Computational ADME Models

The availability of reliable LogP, LogD, and solubility data for 2-[4-(trifluoromethyl)phenoxy]acetic acid makes it a useful standard for calibrating in silico ADME prediction tools, particularly when evaluating the contribution of the -CF₃ group relative to -Cl, -Br, or -CH₃ in matched molecular pairs [3]. This supports procurement for computational chemistry groups building local QSAR or machine learning models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(trifluoromethyl)phenoxy]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.